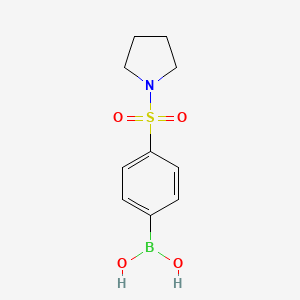
(4-(吡咯烷-1-磺酰基)苯基)硼酸
描述
“(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO4S . It is a solid substance that should be stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is characterized by the presence of a pyrrolidine ring . This five-membered ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at room temperature . The molecular weight of this compound is 255.10 .科学研究应用
Drug Discovery and Development
Phenylboronic acid derivatives, including “(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid”, are often utilized in drug discovery for their ability to interact with various biological targets. The pyrrolidine ring in particular is a versatile scaffold that can enhance the pharmacological profile of drug candidates by improving their potency, selectivity, and pharmacokinetic properties .
Antibacterial Agents
Compounds with a pyrrolidine moiety have been investigated for their antibacterial activity. The structure-activity relationship (SAR) studies suggest that modifications at the N′-substituents can significantly affect antibacterial efficacy .
3. Reactive Oxygen Species (ROS)-Responsive Drug Delivery Systems Phenylboronic acid derivatives can be modified to develop ROS-responsive drug delivery systems. These systems are designed to release therapeutic agents in response to elevated levels of ROS, which are often associated with inflammatory diseases and cancer .
Biosensing and Diagnostics
The unique ability of phenylboronic acids to form reversible complexes with polyols, including sugars, makes them valuable for biosensing applications. They can be used in the development of diagnostic tools for monitoring glucose levels in diabetic patients or detecting other biologically relevant polyols .
安全和危害
未来方向
The future directions for research on compounds like “(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” could involve further exploration of the pyrrolidine ring as a versatile scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQCNEYLDWKDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439320 | |
| Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | |
CAS RN |
486422-57-5 | |
| Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


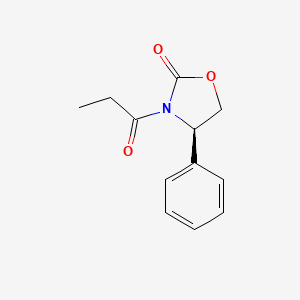

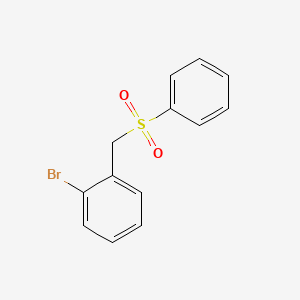
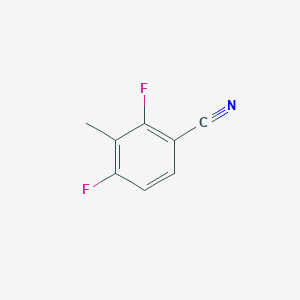

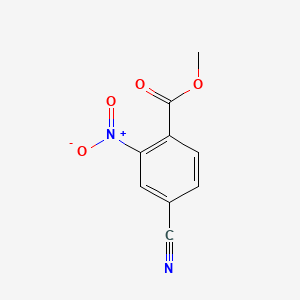

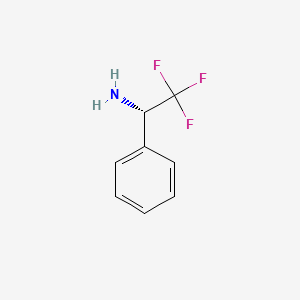

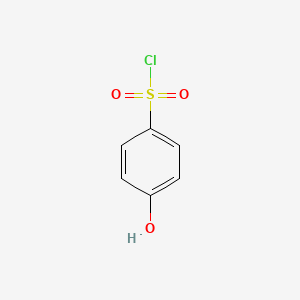

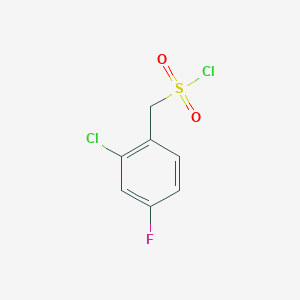
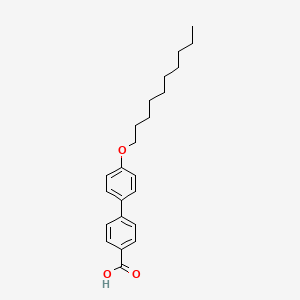
![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)